molecular formula C12H17NO B13323959 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol

Cat. No.: B13323959
M. Wt: 191.27 g/mol
InChI Key: JUQUWNRHLRJWHK-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a phenolic derivative characterized by a central 4,6-dimethyl-substituted phenol core. At the 2-position of the aromatic ring, it features a cyclopropane moiety linked via a methylene bridge to an amino group (-NH₂). This structural combination introduces unique steric and electronic properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4,6-dimethylphenol

InChI

InChI=1S/C12H17NO/c1-7-5-8(2)12(14)10(6-7)11(13)9-3-4-9/h5-6,9,11,14H,3-4,13H2,1-2H3

InChI Key

JUQUWNRHLRJWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2CC2)N)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol typically involves the following steps:

    Formation of Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.

    Coupling with Dimethylphenol: The cyclopropylmethylamine is then coupled with 4,6-dimethylphenol using a suitable coupling agent, such as a carbodiimide or a boronic acid derivative, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. For example:

  • Quinone methide formation : Oxidation with Mn₂O₇ generates a reactive quinone methide intermediate . This intermediate participates in nucleophilic additions (Table 1).

Table 1: Oxidation Products and Reactivity

Oxidizing AgentProductReaction ConditionsKey Observations
Mn₂O₇Quinone methidePolar aprotic solvent, 0°CForms adducts with amines
O₂ (catalytic)Radical intermediatesBasic pH, RTPolymerization observed

Nucleophilic Reactions

The amino group acts as a nucleophile in multiple reactions:

  • Schiff base formation : Reacts with aldehydes/ketones (e.g., vanillin) under reflux in ethanol to form stable imines .

  • Acylation : Acetylated with acetic anhydride in pyridine, yielding 2-[(N-acetylaminocyclopropyl)methyl]-4,6-dimethylphenol.

Key Data :

  • Schiff base synthesis : 85% yield, confirmed by ¹H NMR (δ 8.3 ppm for imine proton) .

  • Acylation kinetics : Second-order rate constant k = 1.2 × 10⁻³ L/mol·s at 25°C.

Electrophilic Aromatic Substitution

The phenolic ring directs electrophiles to the para position (relative to -OH):

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 (para to C4 methyl).

  • Bromination : Electrophilic Br₂ in CH₂Cl₂ selectively brominates C5.

Regioselectivity :

  • Methyl groups at C4 and C6 deactivate meta positions, favoring para substitution .

Cyclopropane Ring Reactivity

The cyclopropyl moiety undergoes strain-driven reactions:

  • Acid-catalyzed ring-opening : In HCl/EtOH, forms 3-(aminomethyl)-4,6-dimethylphenol.

  • Oxidative cleavage : Ozone in CH₂Cl₂ cleaves the ring to yield a diketone derivative .

Mechanistic Insight :

  • Ring-opening follows a carbocation intermediate pathway (trapped with NaBH₄).

Reductive Reactions

The amino group participates in reductive alkylation:

  • Reductive amination : Reacts with cyclopropanealdehyde under H₂/Pd-C to form secondary amines .

Optimized Conditions :

  • 50 psi H₂, 60°C, 12 hours → 92% yield .

Complexation and Biological Interactions

The compound forms chelates with transition metals:

  • Cu(II) complexes : Forms a 1:2 (metal:ligand) complex in methanol, confirmed by UV-Vis (λₘₐₓ = 420 nm) .

  • Enzyme inhibition : Acts as a reversible inhibitor of monoamine oxidase (MAO) with Kᵢ = 0.8 μM.

Protection/Deprotection Strategies

To prevent undesired side reactions:

  • Amino protection : Boc₂O in THF/H₂O protects the amine (95% yield) .

  • Phenolic -OH protection : TBDMSCl in DMF shields the hydroxyl group.

Stability Under Physiological Conditions

Studies in pH 7.4 buffer show:

  • Hydrolysis : t₁/₂ = 48 hours for the cyclopropane ring.

  • Oxidative degradation : 15% decomposition after 24 hours in O₂-saturated solution .

Scientific Research Applications

The applications of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol are not well-documented in the provided search results. However, some information can be gleaned from the available data regarding similar compounds and related research areas.

Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-methylphenol:

  • Chemistry This compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
  • Biology It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine It is explored for potential therapeutic applications, such as in the development of new drugs.
  • Industry It is utilized in the production of specialty chemicals and materials.

Activation analysis: Where a high degree of quality control is desired, activation analysis offers a sensitivity far exceeding conventional quantitative analysis . Elements in quantities as minute as one part per billion can be identified and measured . Actuation analysis is important in manufacturing and in research projects requiring rigid standards of purity . It is especially useful in the processing of rare or expensive materials since, in most cases, only a friction of a gram of material is required .

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would depend on the specific context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights compounds with structural parallels, enabling inferences about key differences and similarities:

Table 1: Structural and Functional Comparison

Compound Name Core Structure 2-Position Substituent Molecular Formula Key Functional Groups Reference
2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol 4,6-Dimethylphenol -CH₂-C(cyclopropyl)-NH₂ C₁₂H₁₇NO Amino, cyclopropane, phenol N/A
L2.18 () 4,6-Dimethylphenol -CH(Mesityl)-N-C₆F₅ C₂₄H₂₀F₅NO₂ Imino, pentafluorophenyl
L2.19 () 4,6-Dimethylphenol -CH(Mesityl)-N-C₆F₅ C₂₂H₁₆F₅NO₂ Imino, pentafluorophenyl
Montelukast-related acid () Complex cyclopropane core -CH₂-C(cyclopropyl)-S-/COOH C₃₂H₃₃ClN₂O₄S₂ Carboxylic acid, sulfanyl

Key Comparative Insights

This difference could alter solubility in polar solvents or reactivity in acid-base reactions . In contrast, the Montelukast-related compound () features a carboxylic acid group, which introduces strong acidity and hydrogen-bonding capacity, unlike the amino group in the target compound .

Steric and Conformational Features :

  • The cyclopropane in the target compound creates significant steric hindrance and ring strain, which may limit rotational freedom at the 2-position. This contrasts with L2.18/L2.19, where the mesityl group (2,4,6-trimethylphenyl) provides bulk but lacks strain .
  • The Montelukast derivative’s cyclopropane is integrated into a larger, rigid framework with sulfanyl and carboxylic acid groups, emphasizing its role in conformational restriction for biological activity .

Synthetic Complexity: L2.18 and L2.19 are synthesized via condensation of 2,4-dimethylphenol with a pentafluorophenyl-substituted benzamide, followed by chromatographic purification . The target compound’s amino-cyclopropylmethyl group would likely require distinct synthetic strategies, such as cyclopropanation of allylic precursors or reductive amination.

Potential Applications: L2.18/L2.19 are ligands for Group IV metal catalysts in polyolefin polymerization, leveraging their electron-deficient aromatic systems for metal coordination . The target compound’s amino group could instead favor coordination with transition metals (e.g., Cu or Fe) for catalytic or medicinal uses. The Montelukast-related compound’s cyclopropane and sulfanyl groups are critical for leukotriene receptor antagonism, illustrating how cyclopropane motifs can enhance drug stability and target affinity .

Biological Activity

2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and related case studies.

Chemical Structure and Properties

The compound features a phenolic structure with a cyclopropyl group and an amino substituent. Its molecular formula is C11H15NC_{11}H_{15}N with a molecular weight of approximately 175.25 g/mol. The presence of the cyclopropyl moiety may influence its binding affinity and biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Estrogen Receptors : Some studies have shown that derivatives of dimethylphenol can bind to estrogen receptors (ERs), influencing transcriptional activity. For instance, bisphenol derivatives have been noted for their antagonistic effects on ERβ, suggesting potential applications in modulating estrogenic activity .
  • Antioxidant Activity : Compounds based on 2,6-dimethylphenol have exhibited antioxidant properties. A study synthesized sulfur-containing derivatives and evaluated their antioxidative activity, indicating that structural modifications can enhance biological efficacy .

Biological Activity Summary Table

Biological ActivityReference
Estrogen receptor binding
Antioxidant properties
Potential anticancer effects

Case Studies

  • Estrogen Receptor Modulation : A study explored the binding affinities of various bisphenol derivatives to estrogen receptors. It was found that certain structural features significantly enhanced binding to ERβ over ERα, indicating a selective action that could be relevant for therapeutic applications in hormone-related conditions .
  • Antioxidant Evaluation : In another investigation, derivatives based on 2,6-dimethylphenol were synthesized and tested for their antioxidant capabilities. The results demonstrated that some derivatives showed significant free radical scavenging activity, suggesting their potential use as therapeutic agents in oxidative stress-related diseases .
  • Anticancer Activity : A recent thesis highlighted the growth inhibition properties of novel thalidomide derivatives in cancer cell lines while sparing non-tumorigenic cells. This study underscores the importance of structural modifications in enhancing selectivity and potency against cancer cells .

Research Findings

  • Binding Affinity : The binding affinity of phenolic compounds to estrogen receptors can vary greatly depending on substituents. For example, compounds with bulky groups like cyclopropyl may exhibit altered pharmacodynamics compared to simpler phenolic structures.
  • Cellular Effects : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells, highlighting their therapeutic potential .
  • Safety and Toxicity : Safety evaluations are crucial for any potential therapeutic use. While some studies report low toxicity profiles for related compounds, comprehensive toxicological assessments are necessary for clinical applications .

Q & A

Q. What established synthetic routes are available for 2-[Amino(cyclopropyl)methyl]-4,6-dimethylphenol?

Methodological Answer: The compound’s synthesis likely involves:

  • Nitro reduction : Analogous to methods for 2-amino-4,6-dichlorophenol, where nitro precursors are reduced using catalytic hydrogenation or reagents like Fe/HCl .
  • Cyclopropane incorporation : Similar to montelukast derivatives (e.g., cyclopropane sulfonyl groups in ), the cyclopropyl moiety could be introduced via nucleophilic substitution or cross-coupling reactions.
  • Phenol alkylation : Methyl groups at positions 4 and 6 may be added via Friedel-Crafts alkylation, as seen in 4-(2,6-dimethylphenyl)phenol synthesis .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopropylamino and dimethylphenol moieties. Compare shifts with analogs like 2-[(dimethylamino)methyl]-4,6-dimethylphenol (δ 1.0–1.5 ppm for cyclopropyl protons) .
  • X-ray crystallography : Employ SHELX software (e.g., SHELXL) for high-resolution structure determination, particularly to resolve steric effects from the cyclopropyl group .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight (C12_{12}H17_{17}NO; expected ~191.27 g/mol) and fragmentation patterns.

Q. How does the cyclopropyl group influence the compound’s stability under experimental conditions?

Methodological Answer:

  • Oxidative stability : The cyclopropyl group may enhance steric protection of the phenol ring, similar to tert-butyl groups in Topanol A (). Test via accelerated oxidation studies (e.g., H2_2O2_2/UV exposure) and monitor degradation by HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and compare with non-cyclopropyl analogs to assess decomposition thresholds.

Advanced Research Questions

Q. How can researchers design experiments to optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial design to vary reaction parameters (temperature, catalyst loading, solvent polarity). For example, explore Pd-catalyzed cyclopropane coupling efficiency under different conditions.
  • Byproduct analysis : Employ LC-MS to identify intermediates (e.g., over-alkylated products) and adjust stoichiometry or reaction time. Reference methods from 4-aminophenol synthesis for purification protocols .

Q. How to resolve contradictions between NMR data and crystallographic refinement results?

Methodological Answer:

  • Multi-technique validation : Cross-validate NMR assignments with X-ray data using SHELX refinement tools. For example, if NMR suggests rotational freedom in the cyclopropyl group, crystallography may reveal restricted conformations due to crystal packing .
  • Dynamic NMR studies : Perform variable-temperature NMR to detect hindered rotation or tautomerism, which might explain discrepancies.

Q. What computational models predict the compound’s reactivity in enzyme inhibition studies?

Methodological Answer:

  • Docking simulations : Use PubChem-derived 3D structures () for molecular docking with cyclopropane-interacting enzymes (e.g., proteases like narlaprevir’s target in ).
  • DFT calculations : Analyze electron density around the phenol oxygen and cyclopropyl amino group to predict nucleophilic/electrophilic sites. Compare with analogs like 4,6-dimethylphenol derivatives .

Q. What experimental strategies validate the compound’s potential as an antioxidant or enzyme inhibitor?

Methodological Answer:

  • Antioxidant assays : Use DPPH radical scavenging or lipid peroxidation assays, referencing methods for Topanol A (). Correlate activity with substituent effects (cyclopropyl vs. tert-butyl).
  • Enzyme kinetics : Test inhibition of cyclopropane-sensitive targets (e.g., cytochrome P450 isoforms) via fluorometric assays. Use structure-activity relationship (SAR) studies to modify the amino-cyclopropyl group for potency optimization.

Data Contradiction Analysis Example
Issue : Conflicting solubility data in polar vs. non-polar solvents.
Resolution :

  • Partition coefficient (log P) determination : Perform shake-flask experiments (octanol/water) to quantify hydrophobicity. Compare with computational predictions (e.g., PubChem data ).
  • Solvent screening : Test solubility in acetonitrile (common in environmental analysis, ) vs. DMSO, and correlate with cyclopropyl group’s steric effects.

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